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molecular formula C8H9ClS B2843612 2-(4-Chlorophenyl)ethane-1-thiol CAS No. 121027-25-6

2-(4-Chlorophenyl)ethane-1-thiol

Cat. No. B2843612
M. Wt: 172.67
InChI Key: KNYGFXLKCJPSBA-UHFFFAOYSA-N
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Patent
US04458079

Procedure details

A mixture of 4-chlorophenethyl alcohol (50.0 g, 0.319 mole), thiourea (24.3 g, 0.319 mole) and 48% hydrobromic acid (161 g, 0.958 mole) was stirred under reflux for 9 hours. The mixture was cooled and a solution of sodium hydroxide (38.3 g, 0.958 mole) in water (380 ml) added, and the resulting mixture was stirred at reflux for 2 hours under a gentle stream of nitrogen. The mixture was cooled and the oily organic layer separated. The aqueous layer was acidified with hydrochloric acid and extracted with 3×50 ml portions of diethyl ether. The ethereal extracts were combined with the oily product and the combination washed with water followed by brine. The ethereal solution was dried (Na2SO4), concentrated and distilled to provide 34.5 g of the title compound, bp 72°-77° (0.03 mm).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step Two
Name
Quantity
380 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7]O)=[CH:4][CH:3]=1.NC(N)=[S:13].Br.[OH-].[Na+]>O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][SH:13])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC=C(CCO)C=C1
Name
Quantity
24.3 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
161 g
Type
reactant
Smiles
Br
Step Two
Name
Quantity
38.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
380 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 9 hours
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours under a gentle stream of nitrogen
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the oily organic layer separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×50 ml portions of diethyl ether
WASH
Type
WASH
Details
the combination washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal solution was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCS
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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